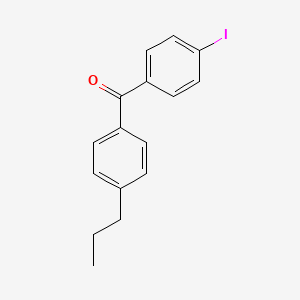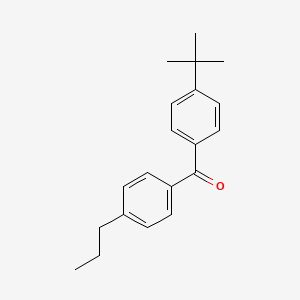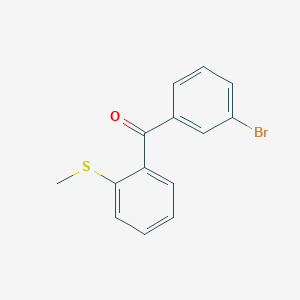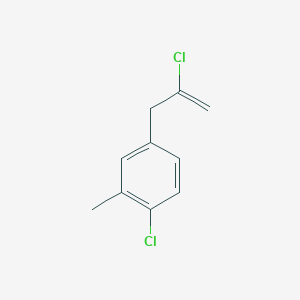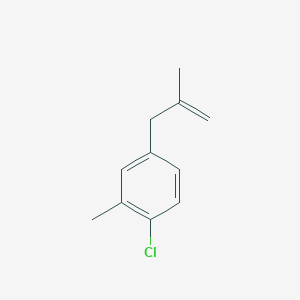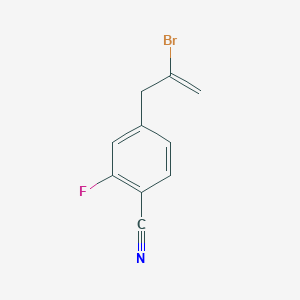
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene
Übersicht
Beschreibung
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene, also known as 3-cyano-4-fluorophenyl-2-chloropropene, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure. This compound has been used in a variety of scientific research applications, including chemical synthesis, drug design, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propeneuorophenyl)-1-propene has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the development of new drugs and in the design of new catalysts for chemical synthesis. Additionally, this compound has been used in biochemical and physiological studies, such as studies of enzyme kinetics and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-chloro-3-(2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propeneuorophenyl)-1-propene is not fully understood. However, it is believed to interact with proteins and enzymes in a variety of ways. It is thought to interact with amino acid residues in proteins, and to form hydrogen bonds with enzymes. Additionally, it is believed to interact with the active sites of enzymes, which can affect their activity.
Biochemical and Physiological Effects
2-Chloro-3-(2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propeneuorophenyl)-1-propene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of proteins involved in signal transduction pathways. It has also been shown to inhibit the activity of proteins involved in DNA replication and transcription, as well as proteins involved in cell cycle progression. Additionally, this compound has been shown to have an effect on the expression of certain genes, and to alter the expression of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-(2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propeneuorophenyl)-1-propene has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in organic solvents. Additionally, it is a relatively inexpensive compound, and is readily available from chemical suppliers. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic if inhaled or ingested, and can cause skin and eye irritation. Additionally, it can react with certain substrates, and can be difficult to remove from reaction mixtures.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-chloro-3-(2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propeneuorophenyl)-1-propene. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and chemical synthesis. Additionally, further research could be conducted to explore its potential applications in the development of new catalysts. Finally, further research could be conducted to explore its potential applications in the development of new materials.
Eigenschaften
IUPAC Name |
5-(2-chloroprop-2-enyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-7(11)4-8-2-3-10(12)9(5-8)6-13/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPOBXPJBGILLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314638.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)
![3-[(3,4-Methylenedioxy)phenyl]-2-methyl-1-propene](/img/structure/B3314642.png)

